![molecular formula C19H28N4O2 B11035502 1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11035502.png)
1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzylpiperazine and acetyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Major Products: The major products formed depend on the specific reactions and conditions used.
Scientific Research Applications
1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide can be compared with other similar compounds:
Biological Activity
1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound notable for its potential therapeutic applications due to its biological activity, primarily as a receptor antagonist. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H28N4O2, with a molecular weight of 344.5 g/mol. The compound features a piperidine ring and a benzylpiperazine moiety, which contribute to its unique pharmacological profile.
Research indicates that this compound selectively antagonizes muscarinic receptors, particularly the M4 subtype, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The antagonism at these receptors suggests a potential role in modulating neurotransmitter systems involved in cognition and motor control.
Receptor Interaction
This compound has shown significant interaction with several receptors in the central nervous system. Its ability to inhibit muscarinic receptors may lead to beneficial effects in treating cognitive impairments associated with neurological disorders. Further studies are required to determine its binding affinities and the specificity of these interactions.
Comparative Biological Activity
The following table summarizes the biological activities of similar compounds that share structural features with this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-benzylpiperazine)-3-(phenyl)propenone | Benzyl group, propenone structure | Antagonist of chemokine receptor 1 |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine | Contains piperazine and piperidine | M4 receptor antagonist |
Benzyl 4-acetylpiperidine-1-carboxylate | Acetate ester with piperidine | Potential anti-inflammatory properties |
Neurological Implications
A study highlighted the potential of piperazine derivatives, including this compound, to inhibit human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance acetylcholine levels, potentially improving cognitive function .
In Vivo Studies
In vivo studies have demonstrated that compounds with similar structures exhibit neuroprotective effects and can improve cognitive deficits in animal models. These findings support the hypothesis that this compound may possess similar therapeutic benefits .
Properties
Molecular Formula |
C19H28N4O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c20-19(25)17-6-8-23(9-7-17)18(24)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H2,20,25) |
InChI Key |
GIQGKDDKMHIWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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